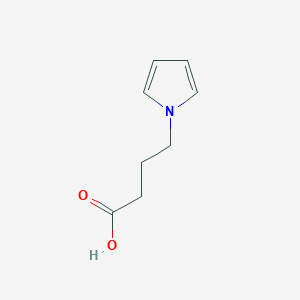

4-(1H-pyrrol-1-yl)butanoic acid

Description

4-(1H-Pyrrol-1-yl)butanoic acid is a pyrrole alkaloid characterized by a butanoic acid backbone substituted with a 1H-pyrrole ring at the 4-position. It is naturally occurring in plants and fungi, including Lycium chinense (goji berry), Lentinula edodes (shiitake mushroom), and Leccinum scabrum . Its derivatives exhibit bioactivities such as antioxidant, chemopreventive, and enzyme-inducing properties. For example, hydroxyl radical-scavenging (ED50 11.9–16.7 μM) and quinone reductase (QR) induction (CD 2.4 μM) have been reported for its analogs .

Propriétés

IUPAC Name |

4-pyrrol-1-ylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFOJQSTXILTKIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrol-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of pyrrole with butanoic acid derivatives under specific conditions. For example, the reaction of pyrrole with butanoyl chloride in the presence of a base such as triethylamine can yield 4-(1H-pyrrol-1-yl)butanoic acid .

Industrial Production Methods: Industrial production of 4-(1H-pyrrol-1-yl)butanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The pyrrole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemistry: 4-(1H-pyrrol-1-yl)butanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .

Biology: In biological research, this compound is used to study the effects of pyrrole derivatives on biological systems. It can be used in the synthesis of bioactive molecules and pharmaceuticals .

Medicine: It can be used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .

Mécanisme D'action

The mechanism of action of 4-(1H-pyrrol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function .

Comparaison Avec Des Composés Similaires

Structural Variations and Substituent Effects

The bioactivity of 4-(1H-pyrrol-1-yl)butanoic acid derivatives depends on substituents at the 2- and 5-positions of the pyrrole ring. Key analogs include:

Key Observations :

- Electron-donating groups (e.g., methoxymethyl, ethoxymethyl) enhance lipophilicity and radical-scavenging activity.

- Hydroxymethyl analogs exhibit reduced activity compared to methoxy/ethoxy derivatives, likely due to lower stability .

- Synthetic modifications, such as chlorophenyl substitution, introduce steric and electronic effects for targeted drug design .

Bioactivity Comparison

The substituent profile directly impacts pharmacological properties:

Key Findings :

Natural Distribution and Ecological Roles

- Lycium spp. : Higher concentrations of hydroxymethyl derivatives in L. chinense suggest species-specific biosynthesis pathways .

- Lentinula edodes : Ethoxymethyl derivatives are unique to this mushroom, possibly contributing to its antioxidant defense mechanisms .

- Leccinum scabrum : Pyrrole alkaloids in this fungus may play roles in α-glucosidase inhibition, relevant for hypoglycemic applications .

Activité Biologique

4-(1H-pyrrol-1-yl)butanoic acid is a pyrrole derivative that has garnered attention for its potential biological activities, including applications in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound 4-(1H-pyrrol-1-yl)butanoic acid features a pyrrole ring attached to a butanoic acid moiety, which contributes to its unique chemical properties and biological activities. Its molecular formula is .

The biological activity of 4-(1H-pyrrol-1-yl)butanoic acid is primarily attributed to its interaction with various biological macromolecules, such as proteins and nucleic acids. This interaction can lead to alterations in cellular processes, including apoptosis, inflammation, and metabolic pathways. The compound's pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—can vary based on factors like the route of administration and individual metabolic differences.

Anticancer Properties

Research indicates that 4-(1H-pyrrol-1-yl)butanoic acid exhibits promising anticancer properties. For instance, studies have shown that pyrrole derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and cytochrome C release. In particular, compounds similar to 4-(1H-pyrrol-1-yl)butanoic acid have been evaluated for their effects on prostate cancer cells, demonstrating potential as therapeutic agents .

Hepatoprotective Effects

A specific derivative of this compound has been identified for its hepatoprotective effects against chemical-induced liver damage. It was found to significantly inhibit the release of glutamic pyruvic transaminase (GPT) in rat primary hepatocytes exposed to carbon tetrachloride (CCl₄), indicating its potential use in protecting liver function .

Anti-inflammatory Activity

In addition to its anticancer properties, 4-(1H-pyrrol-1-yl)butanoic acid has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes in various cell models, suggesting its potential as a candidate for treating inflammatory diseases .

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of 4-(1H-pyrrol-1-yl)butanoic acid. Below is a summary of key findings:

Applications in Medicine and Industry

The compound's ability to modulate biological pathways makes it a valuable candidate in drug development. Its applications extend beyond medicinal chemistry into industrial uses where it can be utilized in the synthesis of specialty chemicals and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.